PIK-75

Übersicht

Beschreibung

PIK-75 ist ein potenter und selektiver Inhibitor der Phosphatidylinositol-3-Kinase (PI3K) p110α-Isoform. Diese Verbindung hat aufgrund ihrer Fähigkeit, PI3K-Signalwege zu hemmen, die in verschiedenen zellulären Prozessen wie Wachstum, Proliferation und Überleben entscheidend sind, erhebliche Aufmerksamkeit erregt. This compound hat sich in der Krebsforschung als vielversprechend erwiesen, insbesondere bei der gezielten Behandlung von Zellen der akuten myeloischen Leukämie .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: this compound wird in einem mehrstufigen Prozess synthetisiert, der die Bildung eines Imidazo[1,2-a]pyridin-Kerns umfasst. Die Synthese beginnt mit der Reaktion von 2-Brom-3-Nitropyridin mit einem Aldehyd zur Bildung eines Zwischenprodukts, das anschließend zu dem Imidazo[1,2-a]pyridin-Gerüst cyclisiert wird.

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, umfasst die Synthese typischerweise Standardmethoden der organischen Synthese wie nucleophile Substitution, Cyclisierung und Reinigung durch Chromatographie. Die Verbindung wird in der Regel in Forschungslaboren für experimentelle Zwecke hergestellt, anstatt für die großtechnische industrielle Produktion .

Wissenschaftliche Forschungsanwendungen

PIK-75 wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Krebsforschung hat this compound eine Wirksamkeit bei der Hemmung der Proliferation von Zellen der akuten myeloischen Leukämie gezeigt, indem es Apoptose induziert und das Zellüberleben reduziert . Es wurde auch untersucht, ob es das Potenzial hat, die Arzneimittelresistenz in verschiedenen Krebszelllinien zu überwinden .

Neben seinen Anwendungen in der Krebsforschung wurde this compound verwendet, um den PI3K-Signalweg zu untersuchen, was Einblicke in die molekularen Mechanismen liefert, die dem Zellwachstum und dem Zellüberleben zugrunde liegen. Diese Verbindung wurde auch auf ihre potenziellen therapeutischen Anwendungen bei anderen Krankheiten untersucht, die durch einen abweichenden PI3K-Signalweg gekennzeichnet sind .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv die p110α-Isoform von PI3K hemmt. Diese Hemmung verhindert die Phosphorylierung von nachgeschalteten Zielen wie Akt, das eine entscheidende Rolle beim Zellüberleben und der Zellproliferation spielt. Durch die Blockierung des PI3K/Akt-Signalwegs induziert this compound Apoptose und reduziert die Zellviabilität in Krebszellen .

Wirkmechanismus

Target of Action

PIK-75 is a selective inhibitor of the p110α and p110γ isoforms of phosphoinositide 3-kinase (PI3K) . It also targets DNA-PK . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound inhibits its targets by binding to them, thereby preventing their normal functioning . This inhibition disrupts the PI3K-AKT signaling pathway, which is often overactive in cancer cells . This compound has also been found to reduce the expression of MCL-1 and AKT activation, contributing to its anti-cancer effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K-AKT signaling pathway . By inhibiting PI3K, this compound prevents the production of PIP2 and PIP3 in adipocytes, leading to the inhibition of the phosphorylation of Akt and the activation of mTORC1 . This disruption can lead to the induction of apoptosis, or programmed cell death .

Result of Action

The inhibition of PI3K and DNA-PK by this compound leads to a decrease in cell proliferation and survival, primarily through the induction of apoptosis . In cancer cells, this can result in a reduction in tumor growth and spread . This compound has also been found to overcome resistance to other drugs, such as venetoclax, in certain types of cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the tumor microenvironment (TME) can impact the effectiveness of this compound. It has been found that this compound can effectively overcome venetoclax resistance related to the TME .

Biochemische Analyse

Biochemical Properties

PIK-75 plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It selectively inhibits the p110α isoform of PI3K , leading to a decrease in the phosphorylation of Akt on Thr308, and downstream effectors such as 4-EBP1 and RPS6 .

Cellular Effects

This compound has been shown to have profound effects on various types of cells and cellular processes. It inhibits the proliferation of acute myeloid leukemia (AML) cell lines at low doses, leading to massive apoptosis . This compound also decreases the phosphorylation of Akt, a key player in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It selectively inhibits the p110α isoform of PI3K , leading to a decrease in the phosphorylation of Akt on Thr308, and downstream effectors .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to decrease the proliferation of AML cell lines at low doses, leading to massive apoptosis

Metabolic Pathways

This compound is involved in the PI3K/Akt signaling pathway . It inhibits the p110α isoform of PI3K , leading to a decrease in the phosphorylation of Akt on Thr308, and downstream effectors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: PIK-75 is synthesized through a multi-step process involving the formation of an imidazo[1,2-a]pyridine core. The synthesis begins with the reaction of 2-bromo-3-nitropyridine with an aldehyde to form an intermediate, which is then cyclized to produce the imidazo[1,2-a]pyridine scaffold.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as nucleophilic substitution, cyclization, and purification through chromatography. The compound is usually produced in research laboratories for experimental purposes rather than large-scale industrial production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: PIK-75 unterliegt hauptsächlich Reaktionen, die typisch für aromatische Verbindungen sind, darunter nucleophile Substitution und elektrophile Addition. Es ist auch an Phosphorylierungsreaktionen beteiligt, da es als Kinaseinhibitor wirkt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von this compound verwendet werden, umfassen Brom, Aldehyde und verschiedene Katalysatoren, um die Cyclisierung und Substitutionsreaktionen zu erleichtern. Reaktionsbedingungen umfassen oft erhöhte Temperaturen und die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, sind typischerweise Derivate des Imidazo[1,2-a]pyridin-Gerüsts, wobei verschiedene Substituenten eingeführt werden, um seine inhibitorische Aktivität gegenüber PI3K zu verbessern .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Mehrere Verbindungen ähneln PIK-75 in ihrer Fähigkeit, PI3K zu hemmen. Dazu gehören Alpelisib, GDC-0077 und DW09849. Jede dieser Verbindungen zielt auf den PI3K-Signalweg ab, kann sich jedoch in ihrer Selektivität und Potenz unterscheiden .

Einzigartigkeit von this compound: This compound ist aufgrund seiner hohen Selektivität für die p110α-Isoform von PI3K einzigartig, mit einer über 100-fachen Selektivität im Vergleich zu anderen Isoformen wie p110β und p110δ . Diese Selektivität macht this compound zu einem wertvollen Werkzeug in der Forschung, um die spezifischen Rollen der p110α-Isoform in verschiedenen zellulären Prozessen und Krankheiten zu untersuchen.

Eigenschaften

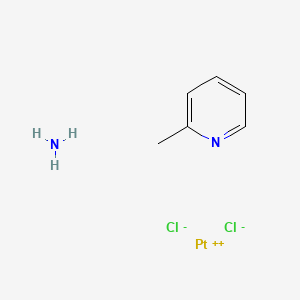

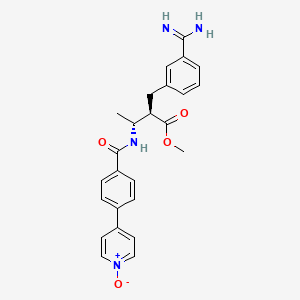

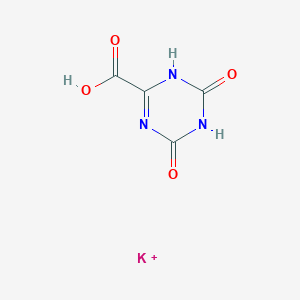

IUPAC Name |

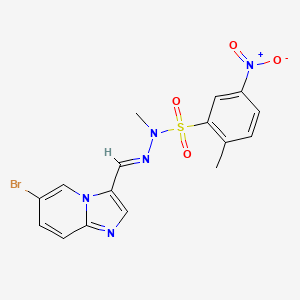

N-[(E)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHCAAFKVUWAFI-DJKKODMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C/C2=CN=C3N2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945619-31-8 | |

| Record name | PIK-75 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945619318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIK-75 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PIK-75 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9058I8S63D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PIK-75?

A1: this compound is a potent and selective inhibitor of the p110α isoform of phosphatidylinositol 3-kinase (PI3K). [, , , , ]

Q2: How does this compound interact with PI3K p110α?

A2: this compound acts as a competitive inhibitor of PI3K p110α with respect to its substrate, phosphatidylinositol (PI). This is in contrast to many other PI3K inhibitors that target the ATP-binding site. []

Q3: What are the downstream effects of this compound mediated PI3K p110α inhibition?

A3: this compound binding to PI3K p110α prevents the phosphorylation of Akt, a key downstream effector in the PI3K/Akt signaling pathway. This, in turn, leads to the inhibition of downstream targets such as 4E-BP1 and RPS6. [, ] In the context of cancer, this inhibition of the PI3K/Akt pathway can induce apoptosis and inhibit tumor growth. [, , ]

Q4: Does this compound interact with other PI3K isoforms?

A4: While this compound demonstrates significant selectivity for p110α, studies have shown it can also inhibit the activity of other PI3K isoforms, including p110β and, to a lesser extent, p110δ, at higher concentrations. [, , , ]

Q5: Beyond its effects on PI3K, does this compound interact with other targets?

A5: Yes, this compound has been shown to inhibit other kinases, particularly cyclin-dependent kinases (CDKs) like CDK9. This dual-targeting activity contributes to its anti-cancer properties by suppressing MCL-1 transcription and promoting apoptosis. []

Q6: How does inhibition of CDK9 by this compound contribute to its anti-cancer effects?

A6: CDK9 inhibition leads to the downregulation of MCL-1, an anti-apoptotic protein frequently overexpressed in cancer. This downregulation sensitizes cancer cells to apoptosis and enhances the anti-tumor effects of this compound. [, , ]

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C₁₅H₁₄BrN₇O₅S. Its molecular weight is 496.3 g/mol.

Q8: Is there spectroscopic data available for this compound?

A8: While specific spectroscopic data isn't detailed in the provided abstracts, the unusual U-shaped conformation of this compound, stabilized by an intramolecular Br•••NO2 halogen bond, has been confirmed through X-ray crystallography and NMR studies. []

A8: The provided abstracts primarily focus on this compound's biological activity and target interactions. Questions related to material compatibility and stability, catalytic properties and applications, computational chemistry and modeling, and material compatibility and stability are not directly addressed in these research papers.

Q9: What structural features of this compound are essential for its inhibitory activity?

A9: The nitro (NO2) and bromine (Br) substituents are crucial for the high potency of this compound. These groups likely contribute to the molecule's binding affinity for PI3K. []

Q10: Have any modifications to the structure of this compound been explored?

A10: Yes, researchers have investigated structural modifications of this compound to understand the basis of its isoform selectivity and potentially improve its pharmacological properties. Studies exploring substitutions at positions 770 and 859 (p110α numbering) found that these changes did not significantly affect the isoform selectivity of this compound. [] Additionally, a prodrug strategy involving the introduction of a pivaloyl ester group at the 6-position was explored to enhance cellular uptake and improve anti-proliferative activity. []

A10: The provided abstracts do not contain sufficient information to answer questions regarding the stability and formulation of this compound, or its SHE (Safety, Health, and Environment) regulations.

Q11: What is known about the in vivo activity of this compound?

A11: this compound has demonstrated significant anti-tumor activity in preclinical models. In a mouse model engrafted with human acute myeloid leukemia cells, this compound treatment resulted in a considerable reduction in tumor burden. [] Furthermore, in mouse models of neuroblastoma and medulloblastoma, this compound derivatives exhibited substantial activity, including tumor regression and apoptosis induction. []

Q12: What is the effect of this compound on AML cells?

A13: this compound effectively inhibits proliferation and induces apoptosis in acute myeloid leukemia (AML) cell lines and primary patient samples. Notably, it targets both the bulk leukemic population and the chemo-resistant CD34+CD38-CD123+ subpopulation. []

Q13: How does this compound affect experimental autoimmune encephalomyelitis (EAE)?

A14: Oral administration of this compound has been shown to suppress clinical symptoms in a mouse model of EAE, an animal model of multiple sclerosis. This effect is attributed to its modulation of lymphocyte function and survival. []

Q14: What are the effects of this compound on inflammatory responses?

A15: this compound demonstrates anti-inflammatory properties by suppressing the production of pro-inflammatory mediators such as TNF-α and IL-6. This effect is mediated through the inhibition of NF-κB activation, a key regulator of inflammation. [] Moreover, this compound can reduce the expression of adhesion molecules on endothelial cells, suggesting its potential in mitigating inflammatory processes in various diseases. []

Q15: How does this compound impact platelet activation?

A16: this compound can inhibit platelet aggregation induced by certain agonists by blocking the PI3K/Akt pathway downstream of the IGF-1 receptor. This suggests its potential role in regulating platelet function and thrombosis. [, , ]

A15: The provided abstracts do not provide sufficient data to address questions on resistance and cross-resistance, toxicology and safety, drug delivery and targeting, and biomarkers and diagnostics related to this compound.

A15: The provided abstracts primarily focus on this compound's biological activity and mechanisms of action. Questions related to analytical methods and techniques, environmental impact and degradation, dissolution and solubility, analytical method validation, and quality control and assurance are not within the scope of the research presented.

A15: The research abstracts provided do not contain specific information to address questions related to the immunogenicity and immunological responses, drug-transporter interactions, or drug-metabolizing enzyme induction or inhibition of this compound.

A15: The available research abstracts do not provide information concerning the biocompatibility and biodegradability of this compound. Further studies are required to assess these properties.

Q16: Are there any alternative compounds with similar effects to this compound?

A17: Yes, several other PI3K inhibitors are currently being investigated, some of which show greater selectivity for specific p110 isoforms. These include compounds like PI-103 (p110α-selective), TGX-221 (p110β-specific), and IC87114 (p110δ-specific). [] The choice of the most suitable compound would depend on the specific therapeutic context and the desired selectivity profile.

A16: These aspects fall outside the scope of the provided scientific research on this compound.

Q17: What were the key milestones in the research of this compound?

A17: Key milestones in this compound research include:

- Early Discovery and Characterization: Initial studies identified this compound as a potent and selective inhibitor of PI3K p110α, highlighting its potential as an anti-cancer agent. [, ]

- Mechanism of Action Elucidation: Researchers determined that this compound acts as a lipid-competitive inhibitor of PI3K, distinguishing its mechanism from other PI3K inhibitors. []

- Structure-Activity Relationship Studies: Investigations into the structure-activity relationship of this compound revealed the importance of specific structural features for its activity and selectivity. [, ]

- Preclinical Evaluation in Various Disease Models: this compound demonstrated promising anti-tumor effects in preclinical models of leukemia, neuroblastoma, and medulloblastoma, and it showed efficacy in models of inflammatory diseases and platelet activation. [, , , , , , , ]

- Challenges in Clinical Development: Despite promising preclinical results, this compound faced challenges in early clinical development due to its broad target profile and associated toxicity. []

Q18: What are the cross-disciplinary applications of this compound research?

A18: Research on this compound has fostered cross-disciplinary collaborations, involving:

- Cancer Biology and Pharmacology: Exploring this compound's anti-cancer properties in various cancer types and understanding its mechanism of action in inducing apoptosis and inhibiting tumor growth. [, , , , ]

- Immunology and Inflammation: Investigating the anti-inflammatory effects of this compound and its potential in treating autoimmune and inflammatory diseases. [, , ]

- Hematology and Vascular Biology: Studying the role of this compound in platelet activation and its implications in thrombosis and cardiovascular diseases. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.